N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a benzofuropyrimidin derivative featuring a sulfanyl acetamide side chain. Its core structure comprises a fused benzofuran and pyrimidinone ring, with a propyl substituent at position 3 and a 2-ethylphenyl group on the acetamide moiety.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-13-26-22(28)21-20(16-10-6-8-12-18(16)29-21)25-23(26)30-14-19(27)24-17-11-7-5-9-15(17)4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFWPWUYCHVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Structural Overview
The compound's molecular formula is C₁₈H₁₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure consists of a benzofuro-pyrimidine moiety linked to an acetamide functional group, which is crucial for its biological activity.
Anticancer Activity
Preliminary studies have indicated that N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits promising anticancer properties.
Case Study: Cytotoxicity Assays
In a study assessing the compound's cytotoxic effects on A549 human lung adenocarcinoma cells, it was treated with varying concentrations of the compound for 24 hours. The results were analyzed using an MTT assay to measure cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
The data suggests a dose-dependent decrease in cell viability, indicating significant cytotoxicity at higher concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
In vitro studies were conducted against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for each pathogen.
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
These findings indicate that N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide possesses notable antimicrobial properties, particularly against resistant strains.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfanyl linkage may enhance its reactivity with cellular macromolecules, leading to alterations in cellular pathways associated with cancer cell proliferation and microbial resistance mechanisms.
Comparison with Similar Compounds
Core Structure Variations: Benzofuropyrimidin vs. Thienopyrimidin
Compounds with thieno[3,2-d]pyrimidin cores (sulfur-containing heterocycles) exhibit distinct electronic and steric profiles compared to benzofuropyrimidin (oxygen-containing) analogues. For example:
- 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS 378775-68-9) Molecular formula: C₂₂H₁₈N₄O₄S₂ Molecular weight: 482.53 g/mol Substituents: Ethyl (position 6), phenyl (position 3), and 4-nitrophenyl (acetamide side chain).
- N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 1040632-67-4) Molecular formula: C₂₅H₂₅N₃O₂S₂ Molecular weight: 463.61 g/mol Substituents: Methyl (position 3), phenyl (position 7), and 4-butylphenyl (acetamide side chain).
Substituent Effects on the Pyrimidin Ring
Variations in substituents at position 3 of the pyrimidin ring significantly influence activity:
N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Acetamide Side Chain Modifications
The phenyl group on the acetamide moiety varies across analogues, affecting target selectivity and solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
